molecular formula C10H21NO B8350616 3-(4-Methoxycyclohexyl)propylamine CAS No. 200400-15-3

3-(4-Methoxycyclohexyl)propylamine

Cat. No.: B8350616
CAS No.: 200400-15-3
M. Wt: 171.28 g/mol
InChI Key: IJUVTDQUFFEGEA-UHFFFAOYSA-N
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Description

3-(4-Methoxycyclohexyl)propylamine is a secondary amine derivative characterized by a propylamine backbone substituted with a 4-methoxycyclohexyl group. This structural motif imparts unique physicochemical properties, including enhanced lipophilicity and steric bulk, which influence its reactivity, solubility, and biological interactions. These analogs are widely utilized in pharmaceuticals, catalysis, and materials science due to their tunable electronic and steric profiles .

Properties

CAS No.

200400-15-3

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-(4-methoxycyclohexyl)propan-1-amine

InChI

InChI=1S/C10H21NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h9-10H,2-8,11H2,1H3

InChI Key

IJUVTDQUFFEGEA-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(4-Methoxycyclohexyl)propylamine with key propylamine derivatives, highlighting structural variations, synthesis routes, applications, and research findings:

Compound Substituent Molecular Weight Key Applications Research Findings
This compound 4-Methoxycyclohexyl group ~199.3 (estimated) Hypothesized: Drug intermediates, chiral catalysts Inferred: Cyclohexyl groups enhance stereochemical control in catalysis; methoxy groups improve solubility in non-polar matrices .
3-(Trimethoxysilyl)propylamine Trimethoxysilyl group 179.3 Catalysis (epoxidation), surface functionalization Functionalized nanoparticles (e.g., sepiolite, boehmite) showed high catalytic activity in alkene epoxidation (>90% yield). Grafting via silane groups improved stability and recyclability .
3-(Methylthio)propylamine Methylthio group 105.2 Antioxidants, lubricant additives Demonstrated radical-scavenging activity in palm oil under frying conditions. NMR confirmed interactions with lipid matrices, enhancing oxidative stability .
3-(2-Methoxyethoxy)propylamine 2-Methoxyethoxy group 147.2 Pharmaceuticals, surfactants Market analysis (2020–2025) shows growing demand in agrochemicals. Chinese production capacity increased by 12% annually due to cost-effective synthesis routes .
Fluorinated Nitroimidazole-Propylamine Derivatives Trifluoromethylbenzyl-nitroimidazole ~400–450 Hypoxia imaging probes (19F-MRS) Compounds like Bis-pTFN-1 and CF3PM exhibited hypoxia-selective cytotoxicity (selectivity index: 2.0–15.5) and high intracellular uptake (Ci/Ce ~200) in V79 cells, suitable for tumor imaging .
Propylamine (unsubstituted) None 59.1 Chemical chaperones, protein folding studies At ~1 M, induced folding of hyper-acidic proteins via charge masking. Weaker chaperone effect compared to polyamines (e.g., spermine) due to mono-amine structure .

Key Structural and Functional Insights

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., methoxy in this compound): Enhance solubility in organic solvents and stabilize transition states in catalytic cycles . Bulky Groups (e.g., cyclohexyl): Improve stereoselectivity in asymmetric synthesis but may reduce reaction rates due to steric hindrance . Silane Groups: Enable covalent bonding to inorganic supports (e.g., nanoparticles, glass), critical for creating heterogeneous catalysts .

Biological Activity: Hypoxia Probes: Fluorinated nitroimidazole-propylamine derivatives accumulate in low-oxygen tumor regions, enabling non-invasive detection via 19F-MRS . Antioxidants: Sulfur-containing analogs like 3-(methylthio)propylamine disrupt lipid peroxidation chains, extending fryer oil shelf life .

Industrial Scalability :

  • 3-(2-Methoxyethoxy)propylamine is produced at scale in China via cost-effective routes, highlighting the importance of ether linkages in agrochemical surfactants .

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